molecular formula C15H19N3O2 B6630009 N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine

Katalognummer B6630009
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: QTUGULIGTLGSCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine, also known as BRL-15572, is a compound that has been extensively studied for its potential use in treating various neurological disorders.

Wirkmechanismus

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine is a selective antagonist of the GABA-B receptor, which is a type of neurotransmitter receptor that plays a role in regulating the release of various neurotransmitters such as dopamine and serotonin. By blocking the GABA-B receptor, N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine increases the release of these neurotransmitters, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects. N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has also been shown to increase the release of acetylcholine in the hippocampus, which may contribute to its cognitive-enhancing effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine in lab experiments is that it has been extensively studied and characterized, making it a well-established tool for studying the GABA-B receptor and its role in various neurological disorders. However, one limitation of using N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine is that it is a selective antagonist of the GABA-B receptor, meaning that it may not be suitable for studying the effects of other neurotransmitter receptors that may be involved in these disorders.

Zukünftige Richtungen

There are several potential future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine. One direction is to further investigate its potential use in treating various neurological disorders, particularly those that are associated with cognitive impairment. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying its biochemical and physiological effects, which may lead to the development of more effective treatments for these disorders.
Conclusion:
In conclusion, N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine is a compound that has been extensively studied for its potential use in treating various neurological disorders. Its selective antagonism of the GABA-B receptor has been shown to have anxiolytic, antidepressant, antipsychotic, and cognitive-enhancing effects in animal models. While there are limitations to its use in lab experiments, it remains a well-established tool for studying the GABA-B receptor and its role in these disorders. Further research is needed to fully understand its potential therapeutic applications and underlying mechanisms of action.

Synthesemethoden

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine can be synthesized using a multi-step process that involves the reaction of 1-(1H-pyrazol-4-yl)ethanamine with 3,4-dihydro-2H-1,5-benzodioxepin-6-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has been studied extensively for its potential use in treating various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as antipsychotic effects in models of schizophrenia. N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine has also been shown to improve cognitive function in animal models, making it a potential treatment for cognitive impairment associated with various neurological disorders.

Eigenschaften

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethyl)-1-(1H-pyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11(13-9-17-18-10-13)16-8-12-4-2-5-14-15(12)20-7-3-6-19-14/h2,4-5,9-11,16H,3,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUGULIGTLGSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NCC2=C3C(=CC=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.